An In-depth Technical Guide to N1,N10-Bis(p-coumaroyl)spermidine: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals Abstract N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate belonging to the phenylpropanoid family, found in various plant spec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate belonging to the phenylpropanoid family, found in various plant species and bee pollen. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and extraction, along with its role in cellular signaling pathways, are presented to facilitate further research and development.
Chemical Structure and Identification
N1,N10-Bis(p-coumaroyl)spermidine consists of a central spermidine (B129725) molecule symmetrically acylated at its terminal nitrogen atoms (N1 and N10) with p-coumaroyl groups. This structure imparts both lipophilic and hydrophilic characteristics, contributing to its biological activity.
Chemical Structure:
Chemical Structure of N1,N10-Bis(p-coumaroyl)spermidine
A common method for the synthesis of N1,N10-Bis(p-coumaroyl)spermidine involves the condensation reaction between spermidine and p-coumaric acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[7]
Workflow for the Synthesis of N1,N10-Bis(p-coumaroyl)spermidine:
Preliminary Studies on the Bioactivity of N1,N10-Bis(p-coumaroyl)spermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species.[1] It is synthesized as a second...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species.[1] It is synthesized as a secondary metabolite, often in response to environmental stressors like UV radiation and pathogen attack.[1] The molecule's structure features a central spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms. This unique combination of a polyamine and a phenylpropanoid suggests a range of potential biological activities. This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of N1,N10-Bis(p-coumaroyl)spermidine, focusing on its anti-inflammatory, antioxidant, potential anticancer, and neuroprotective effects.
Anti-inflammatory Bioactivity
Recent studies have begun to elucidate the anti-inflammatory properties of N1,N10-Bis(p-coumaroyl)spermidine. A notable study investigated its effects in a cellular model of chronic nonbacterial prostatitis, revealing significant reductions in key inflammatory mediators.
Quantitative Data: Inhibition of Pro-inflammatory Markers
The following table summarizes the quantitative data on the inhibitory effects of N1,N10-Bis(p-coumaroyl)spermidine on the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated RWPE-1 prostate epithelial cells.
Inflammatory Marker
Concentration of N1,N10-Bis(p-coumaroyl)spermidine
Percentage Reduction
Interleukin-6 (IL-6)
20 µM
54.7%
Tumor Necrosis Factor-alpha (TNF-α)
20 µM
51.6%
Interleukin-1beta (IL-1β)
20 µM
55.8%
Nitric Oxide (NO)
20 µM
67%
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture and Treatment:
Human prostate epithelial cells (RWPE-1) are cultured in appropriate media and conditions.
Cells are pre-treated with varying concentrations of N1,N10-Bis(p-coumaroyl)spermidine for a specified period.
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
Measurement of Inflammatory Markers:
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathway: AMPK/mTOR
The anti-inflammatory effects of N1,N10-Bis(p-coumaroyl)spermidine have been linked to the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK and subsequent inhibition of mTOR can lead to the upregulation of autophagy, a cellular process that plays a role in reducing inflammation.
The Antioxidant Potential of N1,N10-Bis(p-coumaroyl)spermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine derivative found in various plant species, has garnered significant interest for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine derivative found in various plant species, has garnered significant interest for its potential therapeutic applications, particularly its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of N1,N10-Bis(p-coumaroyl)spermidine, summarizing its known mechanisms of action, detailing relevant experimental protocols for antioxidant assessment, and visualizing key cellular pathways it modulates. While direct quantitative data on its free radical scavenging activity remains limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development.
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a phytochemical synthesized by plants, often in response to environmental stressors like UV radiation or pathogen attack[1]. Its unique structure, featuring a spermidine (B129725) backbone with p-coumaroyl groups attached to the terminal nitrogen atoms, underpins its biological activities[1]. The presence of phenolic moieties from the p-coumaric acid residues suggests inherent antioxidant potential, a characteristic of many polyphenolic compounds. This guide explores this potential in detail, providing a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.
Chemical Structure and Properties
Molecular Formula: C₂₅H₃₁N₃O₄
Molecular Weight: 437.53 g/mol
Structure: A spermidine molecule where the primary amino groups are acylated by p-coumaric acid.
Antioxidant Mechanism of Action
The antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine is attributed to its ability to modulate various biological pathways and interact with cellular targets, thereby protecting against oxidative stress[1]. Its mechanisms are believed to involve both direct radical scavenging and indirect cellular antioxidant effects.
Direct Radical Scavenging
The phenolic hydroxyl groups on the p-coumaroyl moieties are potential hydrogen donors, enabling the molecule to directly neutralize free radicals. However, specific quantitative data, such as IC50 values from standard assays like DPPH and ABTS, for the isolated N1,N10-Bis(p-coumaroyl)spermidine are not extensively reported in the available scientific literature.
Indirect Antioxidant Effects via Nrf2 Pathway Activation
A key mechanism underlying the antioxidant effects of many phytochemicals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct studies on N1,N10-Bis(p-coumaroyl)spermidine's effect on this pathway are emerging, the spermidine component itself has been shown to be a non-canonical inducer of Nrf2[][3].
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation[]. Upon exposure to oxidative stress or in the presence of Nrf2 activators, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
Spermidine has been shown to induce Nrf2 signaling through mechanisms that include competing with KEAP1 for Nrf2 binding and accelerating the p62-dependent autophagic degradation of KEAP1[][3]. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). It is plausible that N1,N10-Bis(p-coumaroyl)spermidine leverages this activity of its spermidine backbone.
Figure 1. Nrf2 Signaling Pathway Activation.
Quantitative Antioxidant Data
As of the time of this publication, specific IC50 values for N1,N10-Bis(p-coumaroyl)spermidine from in vitro antioxidant assays are not widely available in peer-reviewed literature. The table below summarizes the qualitative antioxidant activity and related data.
Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols can be adapted for the evaluation of N1,N10-Bis(p-coumaroyl)spermidine.
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
Prepare a series of dilutions of the test compound and the positive control in methanol.
In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).
Add the DPPH solution to each well (e.g., 100 µL).
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
The percentage of scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
ABTS diammonium salt
Potassium persulfate
Phosphate buffered saline (PBS) or ethanol
Test compound
Positive control (e.g., Trolox)
96-well microplate
Microplate reader
Procedure:
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Prepare serial dilutions of the test compound and positive control.
Add a small volume of the diluted sample or standard to a 96-well plate (e.g., 10 µL).
Add the diluted ABTS•+ solution to each well (e.g., 190 µL).
Incubate at room temperature for a defined time (e.g., 6 minutes).
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
Determine the IC50 value from a plot of inhibition percentage versus concentration.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.
Materials:
Human hepatocarcinoma (HepG2) cells or other suitable cell line
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator
Test compound
Positive control (e.g., Quercetin)
Black 96-well cell culture plates
Fluorescence microplate reader
Procedure:
Seed HepG2 cells in a black 96-well plate at a suitable density and culture until confluent.
Remove the culture medium and wash the cells with PBS.
Treat the cells with the test compound or positive control at various concentrations in culture medium containing DCFH-DA (e.g., 25 µM) for 1 hour.
Remove the treatment medium and wash the cells with PBS.
Add a solution of AAPH (e.g., 600 µM) in PBS to induce oxidative stress.
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.
The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time.
The CAA value is calculated as:
CAA unit = 100 - (∫SA / ∫CA) * 100
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
N1,N10-Bis(p-coumaroyl)spermidine presents a promising scaffold for the development of antioxidant therapies. Its proposed dual mechanism of direct radical scavenging and indirect effects via Nrf2 pathway modulation warrants further investigation. A critical next step for the research community is to conduct rigorous in vitro antioxidant assays to determine the specific IC50 values of the purified compound. Furthermore, detailed cellular and in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential in oxidative stress-related diseases. This guide provides the foundational knowledge and experimental frameworks to facilitate these future research endeavors.
Chemical Synthesis of N1,N10-Bis(p-coumaroyl)spermidine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, demo...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, demonstrating significant potential in research and drug development due to its antioxidant and anti-inflammatory properties. This document provides detailed protocols for the chemical synthesis, purification, and biological evaluation of N1,N10-Bis(p-coumaroyl)spermidine for research purposes. The methodologies outlined herein are intended to enable researchers to produce and characterize this compound for further investigation into its mechanisms of action and potential therapeutic applications.
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid derivative composed of a spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms.[1][2] This unique structure, combining a polyamine and a hydroxycinnamic acid, contributes to its diverse biological activities.[1] Found in plants, it is believed to play a role in defense mechanisms against pathogens and environmental stress.[2] For research and drug development, its antioxidant and anti-inflammatory effects are of particular interest. This document details the chemical synthesis and purification of N1,N10-Bis(p-coumaroyl)spermidine and provides protocols for assessing its biological activity, specifically its antioxidant capacity and its role in the AMPK/mTOR signaling pathway, a key regulator of cellular metabolism and autophagy.[3]
Chemical Synthesis and Purification
The chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine involves the condensation of spermidine with p-coumaric acid.[1] A common method for this amide bond formation is through the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Subsequent purification is critical to isolate the desired product from starting materials and byproducts. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for purifying similar coumaroyl-spermidine analogs.
Solvents for High-Speed Counter-Current Chromatography (HSCCC): Chloroform, Methanol, Water (analytical grade)
Experimental Protocol: Synthesis of N1,N10-Bis(p-coumaroyl)spermidine
This protocol is adapted from a general method for synthesizing phenolamides.[4]
Reaction Setup:
In a round-bottom flask, dissolve p-coumaric acid (2.5 mmol, 62.5 mM) in 40 mL of anhydrous dichloromethane.
In a separate flask, dissolve spermidine (0.74 mmol, 18.5 mM) in a suitable solvent and add it to the p-coumaric acid solution.
Coupling Reaction:
To the stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (10 mmol, 250 mM) in 10 mL of anhydrous dichloromethane dropwise at room temperature.
Stir the reaction mixture at room temperature for 24 hours.[4] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
Work-up:
After 24 hours, filter the reaction mixture to remove the DCU precipitate.
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the purification of tri-p-coumaroylspermidine isomers.
HSCCC System Preparation:
Prepare a two-phase solvent system composed of chloroform-methanol-water (1:1:1, v/v/v).
Equilibrate the HSCCC column by pumping the lower phase (stationary phase) at a flow rate of 15.0 mL/min until the column is full.
Sample Loading and Separation:
Dissolve the crude product in the upper phase (mobile phase).
Set the column rotation speed to 850 rpm and pump the upper phase into the column at a flow rate of 2.0 mL/min.
Inject the sample solution.
Fraction Collection and Analysis:
Monitor the effluent at 280 nm.
Collect fractions based on the chromatogram peaks.
Analyze the purity of the fractions by High-Performance Liquid Chromatography (HPLC).
Combine the pure fractions and evaporate the solvent to obtain purified N1,N10-Bis(p-coumaroyl)spermidine.
Quantification of N1,N10-Bis(p-coumaroyl)spermidine Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in a variety of plant species. It is synthesized as a seco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in a variety of plant species. It is synthesized as a secondary metabolite, often in response to environmental stressors such as pathogen attack or UV radiation[1]. This molecule consists of a central spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms[1][2]. Due to its antioxidant properties and its role in plant defense mechanisms, N1,N10-Bis(p-coumaroyl)spermidine is of growing interest for its potential applications in agriculture and human health[1]. Accurate and reliable quantification of this compound is crucial for research and development in these fields.
This document provides detailed application notes and protocols for the quantification of N1,N10-Bis(p-coumaroyl)spermidine using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
Data Presentation
The following table summarizes quantitative data for coumaroyl-spermidine derivatives from relevant studies.
This section details the methodologies for the extraction and HPLC-UV analysis of N1,N10-Bis(p-coumaroyl)spermidine.
Sample Preparation: Extraction from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
Plant tissue (e.g., leaves, seeds, flowers)
Liquid nitrogen
75% Ethanol (EtOH)
Mortar and pestle or a suitable homogenizer
Centrifuge
Rotary evaporator
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Procedure:
Freeze the plant tissue sample in liquid nitrogen.
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
Extract the powdered tissue with 75% EtOH (e.g., 1 gram of tissue in 10 mL of 75% EtOH).
Vortex the mixture thoroughly and sonicate for 30 minutes.
Centrifuge the mixture at 10,000 x g for 15 minutes.
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C.
Re-dissolve the dried extract in a known volume of the HPLC mobile phase.
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering compounds.
HPLC-UV Quantification Protocol
This protocol is adapted from a validated method for the analysis of coumaroylspermidine derivatives.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Diode Array Detector (DAD).
Data acquisition and processing software.
Chromatographic Conditions:
Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm particle size)
Mobile Phase: 47% Methanol in water (Isocratic)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
UV Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm. A wavelength of approximately 280 nm or 300 nm is recommended for p-coumaroyl derivatives.
Standard Curve Preparation:
Prepare a stock solution of N1,N10-Bis(p-coumaroyl)spermidine standard of known purity in the mobile phase.
Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.
Inject each standard solution into the HPLC system and record the peak area at the chosen wavelength.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.
Quantification:
Inject the prepared sample extracts into the HPLC system.
Identify the peak corresponding to N1,N10-Bis(p-coumaroyl)spermidine based on the retention time of the standard.
Record the peak area of the analyte in the sample chromatogram.
Calculate the concentration of N1,N10-Bis(p-coumaroyl)spermidine in the sample using the linear regression equation from the standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of N1,N10-Bis(p-coumaroyl)spermidine.
Application Note: Quantitative Analysis of N1,N10-Bis(p-coumaroyl)spermidine using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals. Introduction N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring phenolamide found in various plant species, including pollen and other plant...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring phenolamide found in various plant species, including pollen and other plant tissues[1]. As a secondary metabolite, it plays a significant role in plant defense mechanisms against pathogens and environmental stress. Recent studies have highlighted its potential therapeutic properties, including anti-inflammatory effects, by modulating key cellular signaling pathways such as the AMPK/mTOR pathway[2]. Accurate and sensitive quantification of N1,N10-Bis(p-coumaroyl)spermidine in complex biological matrices is crucial for understanding its physiological functions and exploring its potential as a therapeutic agent.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N1,N10-Bis(p-coumaroyl)spermidine. The protocol covers sample preparation from plant tissues, chromatographic separation, and mass spectrometric detection and includes representative validation data.
Experimental Protocols
1. Sample Preparation (from Plant Tissue)
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.
Extraction: Add 1.5 mL of pre-chilled 80% methanol to the tube.
Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.
Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 1.0 mL of 80% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for the separation.
Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for N1,N10-Bis(p-coumaroyl)spermidine based on its structure (Molecular Formula: C₂₅H₃₁N₃O₄, Molecular Weight: 437.54). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 438.2. Product ions are generated from the fragmentation of the p-coumaroyl moieties and the spermidine (B129725) backbone.
Note: The optimal collision energies should be determined experimentally for the specific instrument used.
Data Presentation
The following tables summarize the representative quantitative data for the LC-MS/MS method for N1,N10-Bis(p-coumaroyl)spermidine analysis. Disclaimer: The following data are illustrative examples based on typical performance for similar validated methods and should be confirmed by in-house validation.
Table 1: Linearity and Sensitivity
Parameter
Value
Linearity Range
1 - 1000 ng/mL
Correlation Coefficient (r²)
≥ 0.995
Limit of Detection (LOD)
0.5 ng/mL
Limit of Quantification (LOQ)
1.0 ng/mL
Table 2: Accuracy and Precision
Spiked Concentration (ng/mL)
Accuracy (%)
Precision (RSD, %)
5
98.5
6.8
50
101.2
4.5
500
99.8
3.2
Table 3: Mass Spectrometric Parameters (Proposed)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV) (Illustrative)
N1,N10-Bis(p-coumaroyl)spermidine
438.2
147.1
100
25
438.2
292.2
100
20
Mandatory Visualization
Caption: Experimental workflow for N1,N10-Bis(p-coumaroyl)spermidine analysis.
Caption: Proposed signaling pathway of N1,N10-Bis(p-coumaroyl)spermidine.
N1,N10-Bis(p-coumaroyl)spermidine: Application Notes and Protocols for Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for assessing the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine u...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine found in various plants, and it is recognized for its potential antioxidant properties.[1][2] These properties are attributed to the phenolic hydroxyl groups on the p-coumaroyl moieties, which can donate hydrogen atoms or electrons to neutralize free radicals. This document offers standardized procedures to quantify this antioxidant potential, aiding in the research and development of new therapeutic agents.
Data Presentation
The antioxidant capacity of a substance is often evaluated using multiple assays, as different methods reflect various aspects of antioxidant action. Below is a summary of quantitative data for a fraction enriched in spermidine (B129725) derivatives, including N1,N10-Bis(p-coumaroyl)spermidine, from a study on Thai bee pollens. It is important to note that these values represent a highly purified extract and not the isolated compound.
Antioxidant Assay
Parameter
Value
Reference Compound
DPPH Radical Scavenging
EC50
54.66 ± 3.45 µg/mL
Ascorbic Acid
FRAP
Ferric Reducing Power
3466.17 ± 81.30 µmole Fe²⁺/g
Trolox
Note: The data presented is for a dichloromethane-partitioned extract of Mimosa diplotricha bee pollen, which was further enriched by silica (B1680970) gel column chromatography and HPLC.[3]
Experimental Protocols
DPPH Radical Scavenging Activity Assay
Principle:
The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
N1,N10-Bis(p-coumaroyl)spermidine
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol (or ethanol), spectrophotometric grade
Ascorbic acid (or Trolox) as a positive control
96-well microplate or spectrophotometer cuvettes
Microplate reader or UV-Vis spectrophotometer
Procedure:
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
Preparation of Test Sample and Control:
Prepare a stock solution of N1,N10-Bis(p-coumaroyl)spermidine in a suitable solvent (e.g., DMSO, methanol).
Create a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
Assay:
In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.
Add 180 µL of the 0.1 mM DPPH solution to each well.
For the blank (control), add 20 µL of the solvent used for the sample and 180 µL of the DPPH solution.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
A_control is the absorbance of the blank (DPPH solution without sample).
A_sample is the absorbance of the DPPH solution with the sample.
IC50/EC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 (or EC50) value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle:
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the reducing power of the antioxidant.
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
Preparation of Test Sample and Standard:
Prepare a stock solution of N1,N10-Bis(p-coumaroyl)spermidine in a suitable solvent.
Create a series of dilutions to be tested.
Prepare a standard curve using a series of dilutions of ferrous sulfate (e.g., 100 to 2000 µM).
Assay:
In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.
Add 180 µL of the pre-warmed FRAP reagent to each well.
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
Mix gently and incubate at 37°C for a specified time (e.g., 4-30 minutes). The incubation time should be consistent across all samples.
Measurement: Measure the absorbance of each well at 593 nm.
Calculation:
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Application of N1,N10-Bis(p-coumaroyl)spermidine in Phytopathology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species. As a secondary metabolite, it pl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species. As a secondary metabolite, it plays a significant role in plant defense mechanisms against pathogens and environmental stress.[1] This compound belongs to the phenylpropanoid class and is synthesized by plants in response to stimuli such as pathogen attack or UV radiation.[1] Its unique structure, consisting of a spermidine (B129725) backbone with p-coumaroyl groups attached to the terminal nitrogen atoms, confers its biological activity.[1][2] Research into N1,N10-Bis(p-coumaroyl)spermidine and related compounds has highlighted their potential as antifungal agents, making them valuable subjects for phytopathology studies and the development of novel crop protection strategies.[3][4]
These application notes provide an overview of the use of N1,N10-Bis(p-coumaroyl)spermidine in phytopathology, including its antifungal activity, proposed mechanism of action, and detailed protocols for its study.
Antifungal Activity
While specific quantitative data for N1,N10-Bis(p-coumaroyl)spermidine is limited in publicly available literature, studies on structurally similar polyamine conjugates, such as di-p-coumaroyl-caffeoylspermidine and tri-p-coumaroylspermidine, have demonstrated significant antifungal properties. These compounds serve as a valuable proxy for understanding the potential efficacy of N1,N10-Bis(p-coumaroyl)spermidine.
Table 1: Antifungal Activity of Related Spermidine Conjugates
The antifungal activity of spermidine conjugates like N1,N10-Bis(p-coumaroyl)spermidine is believed to be linked to the disruption of polyamine metabolism in the target pathogen. Polyamines are essential for fungal growth and development. Studies on related compounds have shown an impact on key enzymes in the polyamine biosynthesis pathway. For instance, di-p-coumaroyl-caffeoylspermidine has been observed to reduce the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the synthesis of spermidine and spermine.[3] This inhibition leads to a depletion of essential polyamines, thereby hindering fungal growth.
Caption: Proposed mechanism of action of N1,N10-Bis(p-coumaroyl)spermidine.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the application of N1,N10-Bis(p-coumaroyl)spermidine in phytopathology.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from general fungal inhibition assays and can be used to determine the effect of N1,N10-Bis(p-coumaroyl)spermidine on the mycelial growth of various fungal pathogens.
Stock Solution Preparation: Prepare a 10 mM stock solution of N1,N10-Bis(p-coumaroyl)spermidine in DMSO.
Media Preparation: Autoclave PDA medium and cool it to 45-50°C.
Incorporation of Compound: Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Also, prepare a control plate with an equivalent amount of DMSO.
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the fungal pathogen, in the center of each plate.
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(C - T) / C] * 100
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
Caption: Workflow for in vitro antifungal activity assay.
In Vivo Plant Treatment and Pathogen Challenge
This protocol describes how to assess the protective effect of N1,N10-Bis(p-coumaroyl)spermidine on plants against fungal infection. This example is based on a foliar application for the control of powdery mildew.
Materials:
N1,N10-Bis(p-coumaroyl)spermidine
Susceptible host plants (e.g., barley seedlings for powdery mildew)
Fungal pathogen inoculum (e.g., Blumeria graminis f. sp. hordei conidia)
Tween 20 or other suitable surfactant
Spray bottle
Controlled environment growth chamber
Procedure:
Plant Growth: Grow susceptible barley seedlings in a controlled environment (e.g., 20°C, 16h light/8h dark cycle) until the two-leaf stage.
Treatment Solution Preparation: Prepare treatment solutions of N1,N10-Bis(p-coumaroyl)spermidine at various concentrations (e.g., 50 µM, 100 µM, 200 µM) in water with a small amount of Tween 20 (0.02% v/v) to ensure adhesion. Prepare a control solution with water and Tween 20 only.
Application:
Pre-inoculation (Protective): Spray the seedlings with the treatment and control solutions until runoff. Allow the leaves to dry for 24 hours before inoculation.
Post-inoculation (Curative): Inoculate the seedlings with the pathogen first and then apply the treatment and control solutions 24 hours later.
Inoculation: Inoculate the seedlings by gently shaking sporulating colonies over the plants to achieve a uniform distribution of conidia.
Incubation: Place the inoculated plants in a high-humidity environment for 24 hours to promote infection, then return them to the original growth conditions.
Disease Assessment: 7-10 days after inoculation, assess the disease severity by counting the number of pustules per leaf or by using a disease severity rating scale.
Data Analysis: Compare the disease severity in the treated plants with the control plants to determine the percentage of disease reduction.
Caption: Workflow for in vivo plant treatment and pathogen challenge.
Conclusion
N1,N10-Bis(p-coumaroyl)spermidine and its related compounds represent a promising class of natural products for the management of plant diseases. Their role in plant defense and their demonstrated antifungal activity warrant further investigation. The protocols outlined above provide a framework for researchers to explore the potential of this compound in various phytopathological systems. Future research should focus on elucidating the precise molecular targets of N1,N10-Bis(p-coumaroyl)spermidine, optimizing its application for crop protection, and exploring its broader spectrum of activity against other plant pathogens.
Application Notes and Protocols for the Experimental Use of N1,N10-Bis(p-coumaroyl)spermidine as a Phytoalexin Elicitor
For Researchers, Scientists, and Drug Development Professionals Introduction N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plant species.[1] It is synthesized as part of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plant species.[1] It is synthesized as part of the plant's secondary metabolism, often in response to environmental stimuli such as pathogen attack or UV radiation.[1] This compound is a member of the hydroxycinnamic acid amides (HCAAs), which are known to play a significant role in plant defense mechanisms. HCAAs contribute to the reinforcement of cell walls and possess antimicrobial properties, thereby providing protection against pathogens. While direct evidence for N1,N10-Bis(p-coumaroyl)spermidine as a classical phytoalexin elicitor is still emerging, its structural similarity to other known defense-related compounds and its role in the broader context of plant immunity suggest its potential to stimulate the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to infection or stress.
These application notes provide a framework for investigating the potential of N1,N10-Bis(p-coumaroyl)spermidine as a phytoalexin elicitor. The protocols outlined below are based on established methodologies for studying phytoalexin induction and can be adapted to various plant systems.
Data Presentation: Hypothetical Elicitor Activity
The following tables present hypothetical quantitative data to illustrate the potential dose-dependent and time-course effects of N1,N10-Bis(p-coumaroyl)spermidine on the elicitation of a model phytoalexin, resveratrol (B1683913), in grapevine cell cultures. Note: This data is for illustrative purposes and needs to be experimentally validated.
Table 1: Dose-Response of Resveratrol Induction by N1,N10-Bis(p-coumaroyl)spermidine in Grapevine Cell Suspension Cultures (48 hours post-elicitation)
Concentration of Elicitor (µM)
Resveratrol Concentration (µg/g fresh weight)
0 (Control)
5.2 ± 1.1
10
25.8 ± 3.5
50
89.4 ± 7.2
100
152.1 ± 12.6
200
145.3 ± 11.9
Table 2: Time-Course of Resveratrol Induction by 100 µM N1,N10-Bis(p-coumaroyl)spermidine in Grapevine Cell Suspension Cultures
Time (hours)
Resveratrol Concentration (µg/g fresh weight)
0
4.9 ± 0.9
12
45.6 ± 4.1
24
98.2 ± 8.7
48
155.3 ± 13.2
72
121.7 ± 10.5
Experimental Protocols
Protocol 1: Phytoalexin Elicitation in Plant Cell Suspension Cultures
This protocol describes the application of N1,N10-Bis(p-coumaroyl)spermidine to plant cell suspension cultures to assess its phytoalexin elicitor activity.
Preparation of Elicitor Stock Solution: Prepare a stock solution of N1,N10-Bis(p-coumaroyl)spermidine (e.g., 10 mM) in sterile DMSO. Store at -20°C.
Cell Culture Preparation: Subculture the plant cell suspension into fresh growth medium 3-4 days before the experiment to ensure they are in the exponential growth phase.
Elicitation:
Aliquot a defined volume of the cell suspension into sterile flasks.
Add the N1,N10-Bis(p-coumaroyl)spermidine stock solution to the flasks to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).
For the control, add an equivalent volume of DMSO without the elicitor.
Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Incubation: Incubate the flasks on an orbital shaker at the appropriate temperature and light conditions for the specific cell culture.
Sampling: Harvest the cells and the culture medium at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation. Separate the cells from the medium by vacuum filtration or centrifugation. Freeze the samples immediately in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and quantification of a model phytoalexin, resveratrol, from elicited plant cells.
Materials:
Frozen plant cell samples
Extraction solvent (e.g., 80% methanol)
HPLC system with a C18 column and a UV or diode-array detector
Resveratrol standard
Solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Syringe filters (0.22 µm)
Methodology:
Extraction:
Grind the frozen cell samples to a fine powder in liquid nitrogen.
Extract a known weight of the powdered tissue with the extraction solvent (e.g., 1:10 w/v) by vortexing and sonication.
Centrifuge the extract to pellet the cell debris.
Collect the supernatant.
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
HPLC Analysis:
Inject the filtered sample into the HPLC system.
Separate the compounds using a suitable gradient elution program on a C18 column.
Detect resveratrol at its characteristic wavelength (e.g., 306 nm).
Quantification:
Prepare a standard curve using known concentrations of the resveratrol standard.
Quantify the amount of resveratrol in the samples by comparing the peak area with the standard curve.
Express the results as µg of phytoalexin per gram of fresh or dry weight of the cells.
Protocol 3: Analysis of Defense Gene Expression by RT-qPCR
This protocol describes the analysis of the expression of key genes involved in phytoalexin biosynthesis, such as Stilbene Synthase (STS) for resveratrol production.
Materials:
Frozen plant cell samples
RNA extraction kit
DNase I
cDNA synthesis kit
qPCR master mix (e.g., SYBR Green)
Primers for the target gene (e.g., STS) and a reference gene (e.g., Actin or Ubiquitin)
RT-qPCR instrument
Methodology:
RNA Extraction: Extract total RNA from the frozen cell samples using a commercial RNA extraction kit according to the manufacturer's instructions.
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.
RT-qPCR:
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the expression of the reference gene.
Mandatory Visualizations
Caption: Proposed signaling pathway for phytoalexin elicitation.
Caption: Experimental workflow for phytoalexin elicitation.
Technical Support Center: N1,N10-Bis(p-coumaroyl)spermidine Extraction
Welcome to the technical support center for the extraction of N1,N10-Bis(p-coumaroyl)spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the extraction of N1,N10-Bis(p-coumaroyl)spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield of N1,N10-Bis(p-coumaroyl)spermidine from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is N1,N10-Bis(p-coumaroyl)spermidine and from which natural sources is it commonly extracted?
A1: N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative, specifically a phenylpropanoid, found in various plants. It is often synthesized as part of the plant's secondary metabolism, particularly in response to environmental stimuli like pathogen attacks or UV radiation.[1] It can be isolated from sources such as Fagales pollen, the herbs of Exochorda racemosa, and the roots of Microdesmis keayana.
Q2: What are the general properties and solubility of N1,N10-Bis(p-coumaroyl)spermidine?
A2: N1,N10-Bis(p-coumaroyl)spermidine is a polyphenol with the molecular formula C₂₅H₃₁N₃O₄. It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It is considered practically insoluble in water.
Q3: Which extraction methods are most suitable for obtaining N1,N10-Bis(p-coumaroyl)spermidine?
A3: Solvent extraction is the most common method for isolating N1,N10-Bis(p-coumaroyl)spermidine and related phenolic compounds from plant materials. Techniques such as maceration, sonication, and Soxhlet extraction can be employed. The choice of method will depend on the plant matrix, available equipment, and the desired scale of extraction. For related compounds, methanolic extraction has been successfully used.[2][3]
Q4: How should I prepare my plant material for extraction?
A4: Proper preparation of the plant material is crucial for efficient extraction. The material should be dried to reduce moisture content, which can interfere with extraction efficiency and promote microbial growth. It should then be ground into a fine, uniform powder to increase the surface area available for solvent penetration.
Q5: What are the typical yields I can expect for N1,N10-Bis(p-coumaroyl)spermidine?
A5: The yield of N1,N10-Bis(p-coumaroyl)spermidine is highly variable and depends on several factors, including the plant species, the part of the plant used (e.g., roots, pollen), geographical location, harvest time, and the extraction method employed. Quantitative data for specific percentage yields are not widely published, but optimization of the extraction protocol is key to maximizing recovery.
Experimental Protocols
General Solvent Extraction Protocol for N1,N10-Bis(p-coumaroyl)spermidine
This protocol describes a general procedure for the solvent extraction of N1,N10-Bis(p-coumaroyl)spermidine from dried plant material at a laboratory scale.
1. Preparation of Plant Material:
Weigh approximately 20-50 g of dried and finely powdered plant material. Ensure the particle size is consistent to allow for uniform solvent penetration.
2. Extraction:
Place the powdered material into a suitable flask.
Add an appropriate solvent. Based on extractions of similar compounds, a starting point could be 70-80% methanol (B129727) or ethanol (B145695) in water.[4] A solvent-to-sample ratio of 10:1 to 20:1 (v/w) is recommended.
For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.
For a more rapid extraction, sonicate the mixture for 30-60 minutes or perform extraction at a moderately elevated temperature (e.g., 40-50°C) for 2-4 hours. Be cautious with temperature, as excessive heat can degrade phenolic compounds.[5]
3. Filtration and Concentration:
Separate the extract from the solid plant material by filtration or centrifugation.
Repeat the extraction process on the plant residue 2-3 times to maximize yield.
Combine the supernatants.
4. Solvent Removal:
Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation of the target compound.
5. Purification (Optional but Recommended):
The resulting crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography. For compounds of this nature, Reverse-Phase (RP-C18) column chromatography is often effective.[3][6]
Workflow for Extraction and Purification
Caption: A generalized workflow for the extraction and purification of N1,N10-Bis(p-coumaroyl)spermidine.
Troubleshooting and Optimization
This guide is in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem Area 1: Low Extraction Yield
Q: My final yield of N1,N10-Bis(p-coumaroyl)spermidine is very low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the extraction process. Consider the following points for optimization:
Is the plant material of good quality and correctly prepared?
Solution: Verify the botanical identity and ensure it was harvested at the optimal time. The material should be properly dried and stored in a cool, dark, dry place to prevent degradation of phenolic compounds. Ensure the material is ground to a fine, uniform powder to maximize surface area for extraction.
Is the extraction solvent optimal?
Solution: The polarity of the solvent is critical. While methanol and ethanol are good starting points, the ideal solvent may be a mixture with water.[7] Experiment with different ratios (e.g., 50%, 70%, 95% alcohol in water) to find the optimal polarity for N1,N10-Bis(p-coumaroyl)spermidine. The use of slightly acidified solvents (e.g., with 0.1% formic or acetic acid) can sometimes improve the extraction of phenolic compounds by enhancing cell wall permeability and compound stability.
Are the extraction time and temperature appropriate?
Solution: Increasing time and temperature can enhance solubility, but prolonged exposure to high temperatures can cause degradation.[5] If using maceration, ensure sufficient time for the solvent to penetrate the plant matrix. If using heat-assisted extraction, try to keep the temperature moderate (e.g., 40-50°C) and monitor for potential degradation. An optimal extraction time should be determined experimentally.
Is the solvent-to-sample ratio adequate?
Solution: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. Increasing the ratio can improve the yield, but using an excessive amount of solvent will be inefficient. A ratio of 10:1 to 20:1 (v/w) is a good starting point.[5]
Are you performing repeated extractions?
Solution: A single extraction is often insufficient to recover all the target compound. It is highly recommended to re-extract the plant residue two to three times and combine the extracts to maximize recovery.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting low extraction yields.
Problem Area 2: Compound Degradation
Q: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?
A: Degradation can be indicated by the appearance of unexpected peaks in your analysis (e.g., HPLC) or a change in the color of your extract. N1,N10-Bis(p-coumaroyl)spermidine, being a phenolic compound, is susceptible to oxidation and thermal degradation.
Are you using excessive heat?
Solution: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a low temperature (<50°C) and consider performing the extraction at room temperature or with minimal heating.
Is the extract exposed to light or air for prolonged periods?
Solution: Phenolic compounds can be sensitive to light and oxidation. Store your extracts in amber-colored vials and minimize exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue.
Is the pH of the extraction solvent appropriate?
Solution: Extreme pH values can cause hydrolysis or degradation of phenolic compounds. While slightly acidic conditions can be beneficial, strongly acidic or alkaline conditions should generally be avoided unless specifically required for a particular plant matrix.
Data Presentation
The following table summarizes the key parameters influencing the extraction of N1,N10-Bis(p-coumaroyl)spermidine and their expected impact on yield. This data is based on general principles of phenolic compound extraction.
Parameter
Condition
Expected Impact on Yield
Considerations
Solvent Type
Methanol, Ethanol, Acetone
High (Methanol often efficient for polyphenols)
Ethanol is less toxic and often preferred for applications in drug development.
Solvent-Water Ratio
50-80% Alcohol in Water
Generally higher than pure solvent
Water increases solvent penetration into the plant matrix.
Temperature
Room Temp. vs. 40-60°C
Higher temp increases solubility
Risk of thermal degradation increases with temperature.[5]
Extraction Time
1-2 hours vs. 24 hours
Longer time may increase yield
Increased risk of degradation with prolonged time, especially at higher temperatures.[5]
Particle Size
Fine Powder vs. Coarse Material
Fine powder significantly increases yield
Increases surface area for solvent contact.
Solvent pH
Neutral vs. Slightly Acidic
Slightly acidic may improve yield
Improves cell lysis and can stabilize phenolic compounds.
challenges in the chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the ch...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of N1,N10-Bis(p-coumaroyl)spermidine?
A1: The primary challenges in the synthesis of N1,N10-Bis(p-coumaroyl)spermidine revolve around the polyfunctional nature of the starting materials, spermidine (B129725) and p-coumaric acid. Key difficulties include:
Selective Acylation of Spermidine: Spermidine possesses two primary amino groups (N1 and N10) and one secondary amino group (N5) with similar reactivities. Achieving selective acylation at the terminal primary amino groups while leaving the secondary amino group unmodified requires a robust protecting group strategy.
Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid needs to be activated to facilitate amide bond formation. This activated intermediate can be unstable and susceptible to side reactions.
Amide Coupling Reaction: Ensuring a high yield and clean conversion during the amide coupling step can be challenging due to steric hindrance and potential side reactions with the coupling reagents.
Purification of the Final Product: Separating the desired product from starting materials, incompletely reacted intermediates, and byproducts of the reaction can be complex and may require multiple chromatographic steps.
Q2: Which protecting group strategy is most effective for the selective acylation of spermidine's primary amines?
A2: An effective and commonly used strategy is the orthogonal protection of spermidine's amino groups. The use of the tert-butoxycarbonyl (Boc) group is a well-established method for protecting the primary amines (N1 and N10) while leaving the secondary amine (N5) available for subsequent reactions or, in this synthesis, unreacted under controlled conditions. The resulting N1,N10-di-Boc-spermidine is a stable intermediate that allows for selective coupling at the deprotected secondary amine if needed, or in this case, direct use after deprotection for other applications.
Q3: What are the common methods for activating p-coumaric acid, and what are their pros and cons?
A3: Two primary methods for activating p-coumaric acid are:
Conversion to p-Coumaroyl Chloride: This is a highly reactive intermediate that readily acylates amines.
Pros: High reactivity can lead to faster reaction times.
Cons: The reagent used for this conversion, typically thionyl chloride (SOCl₂), is harsh and can lead to side reactions, particularly with the phenolic hydroxyl group of p-coumaric acid if it is not protected. The resulting p-coumaroyl chloride is also moisture-sensitive.
Formation of an N-Hydroxysuccinimide (NHS) Ester: This method involves reacting p-coumaric acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Pros: Milder reaction conditions compared to forming the acid chloride, leading to fewer side reactions. The NHS ester is more stable than the acid chloride and can sometimes be isolated.
Cons: The reaction with the amine can be slower. The dicyclohexylurea (DCU) byproduct from the DCC coupling is poorly soluble and must be carefully removed by filtration.
Q4: What are the typical side products in this synthesis, and how can they be minimized?
A4: Common side products can include:
Over-acylated spermidine: If the secondary amine (N5) of spermidine is not adequately protected or if the reaction conditions are too harsh, it can also be acylated, leading to N1,N5,N10-tris(p-coumaroyl)spermidine. This can be minimized by using a robust protecting group strategy for the primary amines and carefully controlling the stoichiometry of the reactants.
Hydrolyzed p-coumaric acid: If moisture is present in the reaction, the activated p-coumaric acid intermediate can hydrolyze back to the carboxylic acid, reducing the yield. Using anhydrous solvents and an inert atmosphere can prevent this.
Byproducts from coupling reagents: For example, when using DCC, the byproduct dicyclohexylurea (DCU) can contaminate the product if not properly removed. Thorough filtration is crucial.
Troubleshooting Guides
Problem 1: Low Yield of N1,N10-di-Boc-spermidine during the Protection Step
Possible Cause
Troubleshooting Action
Incomplete reaction
- Ensure accurate stoichiometry of reagents. A slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) may be necessary.- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).- Ensure the reaction is performed at the optimal temperature (typically room temperature).
Formation of mono-Boc-spermidine or other partially protected species
- Optimize the amount of base (e.g., triethylamine) used to facilitate the reaction.- Ensure proper mixing of the reactants.
Loss of product during workup
- Be careful during the extraction and washing steps to avoid loss of the product in the aqueous layer.- Ensure the pH is appropriately adjusted during the workup.
Problem 2: Low Yield of N1,N10-Bis(p-coumaroyl)spermidine during the Coupling Step
Possible Cause
Troubleshooting Action
Inefficient activation of p-coumaric acid
- If using the NHS ester method, ensure the DCC and NHS are of high quality and used in the correct stoichiometry.- Allow sufficient time for the activation step before adding the protected spermidine.
Decomposition of the activated p-coumaric acid
- Perform the reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).- If using p-coumaroyl chloride, use it immediately after its preparation.
Incomplete coupling reaction
- Increase the reaction time and/or temperature, monitoring for potential side product formation.- Consider using a different coupling agent. A comparison of common coupling agents is provided in the data section.
Steric hindrance
- While not a major issue with spermidine, ensure that the protecting groups on spermidine are not excessively bulky.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause
Troubleshooting Action
Presence of dicyclohexylurea (DCU) byproduct
- Ensure thorough filtration of the reaction mixture before workup. Cooling the reaction mixture can sometimes improve the precipitation of DCU.
Co-elution of product and impurities during column chromatography
- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., reverse-phase silica).
Presence of unreacted starting materials
- Ensure the reaction has gone to completion using TLC before starting the workup.- Adjust the stoichiometry of the reactants to drive the reaction towards the product.
Data Presentation
Table 1: Illustrative Yields for the Synthesis of N1,N10-Bis(p-coumaroyl)spermidine under Different Coupling Conditions.
Note: These are representative yields based on literature for similar amide coupling reactions and may vary depending on the specific experimental conditions.
Step
Protecting Group for Spermidine
Activating/Coupling Agent for p-Coumaric Acid
Typical Yield (%)
Key Considerations
Protection
Boc
Boc₂O
70-85%
Requires careful control of stoichiometry to favor di-protection.
Coupling
Boc
DCC/NHS
60-75%
DCU byproduct must be thoroughly removed.
Coupling
Boc
HATU
70-90%
Generally higher yields and faster reactions, but more expensive.
Coupling
Boc
Thionyl Chloride (for acid chloride)
50-70%
Harsh conditions may require protection of the phenolic hydroxyl group.
Deprotection
Boc
Trifluoroacetic Acid (TFA)
>90%
TFA is corrosive and must be handled with care.
Experimental Protocols
Protocol 1: Synthesis of N1,N10-di-Boc-spermidine
This protocol is adapted from a procedure for the selective protection of primary amines in polyamines.[1]
Dissolve Spermidine: In a round-bottom flask, dissolve spermidine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Add Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Workup:
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford N1,N10-di-Boc-spermidine as a white solid.
Protocol 2: Synthesis of p-Coumaric Acid NHS Ester
This protocol is a general procedure for the activation of carboxylic acids.[2]
Dissolve Reactants: In a round-bottom flask, dissolve p-coumaric acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DCM or DMF.
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
Add Coupling Agent: Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution.
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Isolate Activated Ester (Optional):
Filter off the DCU precipitate and wash it with the reaction solvent.
The filtrate containing the p-coumaric acid NHS ester can be used directly in the next step.
Protocol 3: Coupling of N1,N10-di-Boc-spermidine with Activated p-Coumaric Acid
This protocol is a general procedure for amide bond formation.
Prepare Amine Solution: Dissolve N1,N10-di-Boc-spermidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DMF.
Combine Reactants: Slowly add the freshly prepared solution of p-coumaric acid NHS ester (2.2 eq) to the solution of the protected spermidine.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
Workup:
Filter off any precipitated DCU.
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude N1,N10-Bis(p-coumaroyl)-N5-Boc-spermidine by flash column chromatography.
Protocol 4: Deprotection of the Boc Groups
This is a standard procedure for Boc deprotection.
Dissolve Protected Compound: Dissolve the purified N1,N10-Bis(p-coumaroyl)-N5-Boc-spermidine in DCM.
Add Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
Reaction: Stir the reaction at room temperature for 1-3 hours.
Workup:
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Co-evaporate with toluene (B28343) to ensure complete removal of TFA.
Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.
Purification: The precipitated product can be collected by filtration and further purified by recrystallization or HPLC if necessary.
Visualizations
Caption: Synthetic workflow for N1,N10-Bis(p-coumaroyl)spermidine.
Caption: Troubleshooting logic for low coupling reaction yield.
troubleshooting low bioactivity of synthetic N1,N10-Bis(p-coumaroyl)spermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N1,N10-Bis(p-coumaroyl)spermidine...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N1,N10-Bis(p-coumaroyl)spermidine.
Frequently Asked Questions (FAQs)
Q1: My synthetic N1,N10-Bis(p-coumaroyl)spermidine shows significantly lower bioactivity compared to literature values for the natural product. What are the potential causes?
A1: Discrepancies in bioactivity between synthetic and natural products can arise from several factors. The most common issues include the presence of impurities, incorrect chemical structure or stereochemistry, compound degradation, poor solubility, or aggregation in the bioassay.[1][2] A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How can I verify the purity and identity of my synthetic compound?
A2: A comprehensive characterization of your synthetic N1,N10-Bis(p-coumaroyl)spermidine is crucial. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): To assess purity. A pure sample should ideally show a single sharp peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (437.5 g/mol ) and identify potential impurities.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or synthetic byproducts.
Q3: What are the common impurities or byproducts I should look for in my synthetic N1,N10-Bis(p-coumaroyl)spermidine?
A3: During the synthesis, several byproducts can form, which may interfere with the bioactivity of the final compound. These include:
Mono-acylated spermidine (B129725): N1-(p-coumaroyl)spermidine or N10-(p-coumaroyl)spermidine.
N5-acylated spermidine: N5-(p-coumaroyl)spermidine, which is generally less reactive but can still be a byproduct.
Reagents and byproducts from the coupling reaction: For example, if using DCC as a coupling agent, dicyclohexylurea (DCU) is a common byproduct that needs to be removed.[3]
Q4: My compound is pure, but the bioactivity is still low. Could solubility or aggregation be the issue?
A4: Yes, N1,N10-Bis(p-coumaroyl)spermidine is known to be practically insoluble in water.[3] Poor solubility in aqueous assay buffers can lead to precipitation and a lower effective concentration of the compound. Furthermore, hydrophobic compounds can form aggregates in aqueous solutions, which can lead to non-specific activity or sequestration of the compound.[1]
To address this:
Use a suitable co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of the co-solvent in the assay is low (typically <1%) and does not affect the biological system.
Include a non-ionic detergent: Adding a small amount (e.g., 0.01-0.1%) of Triton X-100 or Tween-20 to the assay buffer can help prevent aggregation.[1]
Perform solubility tests: Visually inspect your compound in the final assay buffer for any signs of precipitation.
Q5: Could my compound be degrading during the experiment?
A5: Stability is a critical factor. N1,N10-Bis(p-coumaroyl)spermidine contains phenolic hydroxyl groups and double bonds that could be susceptible to oxidation or isomerization under certain conditions (e.g., exposure to light, high temperature, or non-optimal pH). It is advisable to prepare fresh solutions for each experiment and store the stock solution at -20°C or lower.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Bioactivity
This guide provides a step-by-step workflow to identify the potential source of low bioactivity of your synthetic N1,N10-Bis(p-coumaroyl)spermidine.
Troubleshooting workflow for low bioactivity.
Data Presentation
Table 1: Physicochemical Properties of N1,N10-Bis(p-coumaroyl)spermidine
Activation of p-Coumaric Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-coumaric acid (2.2 equivalents) and HOBt (2.2 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
Add DCC (2.2 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
Coupling Reaction: In a separate flask, dissolve spermidine (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated p-coumaric acid mixture at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
Work-up:
Filter the reaction mixture to remove the precipitated DCU.
Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3 times) and brine (1 time).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography. A typical mobile phase would be a gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol).
Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield N1,N10-Bis(p-coumaroyl)spermidine as a powder.
Synthetic workflow for N1,N10-Bis(p-coumaroyl)spermidine.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is adapted from standard procedures for assessing α-glucosidase inhibition.
Dissolve α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.
Dissolve pNPG in phosphate buffer to a concentration of 2 mM.
Prepare a stock solution of the test compound and acarbose in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve the desired final concentrations.
Assay:
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or positive control/vehicle control), and 25 µL of the α-glucosidase solution to each well.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 25 µL of the pNPG solution to each well.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 100 µL of the sodium carbonate solution.
Measurement:
Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
Calculation:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the test compound.
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
RAW 264.7 macrophage cell line
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
Treatment:
Treat the cells with various concentrations of the test compound or positive control for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Nitrite Measurement (Griess Assay):
After incubation, collect 100 µL of the cell culture supernatant from each well.
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
Incubate at room temperature for 10 minutes, protected from light.
Measure the absorbance at 540 nm.
Determine the nitrite concentration from a sodium nitrite standard curve.
Cell Viability (e.g., MTT Assay):
Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Calculation:
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway
AMPK/mTOR Signaling Pathway
N1,N10-Bis(p-coumaroyl)spermidine, being a spermidine derivative, may exert some of its biological effects, such as anti-inflammatory and autophagy-inducing activities, through the modulation of the AMPK/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and survival.
Simplified diagram of the AMPK/mTOR signaling pathway.
refinement of protocols for N1,N10-Bis(p-coumaroyl)spermidine application in planta
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the application of N1,N1...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the application of N1,N10-Bis(p-coumaroyl)spermidine in planta.
Frequently Asked Questions (FAQs)
Q1: What is N1,N10-Bis(p-coumaroyl)spermidine and what is its role in plants?
A1: N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plant species. It is synthesized as a secondary metabolite and plays a significant role in the plant's defense mechanisms against environmental stressors such as pathogen attacks and UV radiation. Its mode of action is linked to its antioxidant properties and its ability to stabilize cell structures, thereby protecting the plant from oxidative damage.[1]
Q2: What are the primary applications of N1,N10-Bis(p-coumaroyl)spermidine in research?
A2: Researchers primarily use N1,N10-Bis(p-coumaroyl)spermidine to investigate its role in plant defense systems. There is also significant interest in its potential to enhance crop resistance to various stresses. Additionally, its antioxidant capabilities are being explored for potential health benefits in reducing oxidative damage in biological systems.[1]
Q3: How should I dissolve N1,N10-Bis(p-coumaroyl)spermidine for my experiments?
A3: N1,N10-Bis(p-coumaroyl)spermidine is sparingly soluble in water. For in planta applications, it is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) before being diluted to the final working concentration in water or a buffer solution. It is crucial to use a minimal amount of the organic solvent to avoid phytotoxic effects on the plants. Always include a solvent control in your experimental design.
Q4: What is a general concentration range for applying N1,N10-Bis(p-coumaroyl)spermidine to plants?
A4: The optimal concentration can vary significantly depending on the plant species, its developmental stage, and the specific experimental goals. Based on studies with the related polyamine spermidine (B129725), a starting concentration range of 0.1 mM to 1.0 mM for foliar spray or root drench can be considered.[2] A dose-response experiment is highly recommended to determine the most effective and non-toxic concentration for your specific system.
Q5: How stable is N1,N10-Bis(p-coumaroyl)spermidine in solution?
A5: Solutions of N1,N10-Bis(p-coumaroyl)spermidine, especially when diluted in aqueous solutions for application, should be prepared fresh before each experiment to ensure maximum efficacy. Long-term storage of dilute aqueous solutions is not recommended due to potential degradation. Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but stability should be verified for long-term storage.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No observable effect after application.
- Concentration too low: The applied concentration may be insufficient to elicit a response in your plant species. - Inefficient uptake: The method of application may not be optimal for uptake. - Degradation of the compound: The solution may have degraded before or after application.
- Perform a dose-response experiment with a wider range of concentrations. - Try a different application method (e.g., switch from foliar spray to root drench or vice versa). - Prepare fresh solutions immediately before use.
Signs of phytotoxicity (e.g., leaf yellowing, necrosis, stunted growth).
- Concentration too high: The applied concentration is likely toxic to the plant. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.
- Reduce the concentration of N1,N10-Bis(p-coumaroyl)spermidine. - Lower the final concentration of the organic solvent in your working solution to the minimum required for solubility. Ensure your solvent control does not show toxicity.
Inconsistent results between replicates.
- Uneven application: The compound may not be applied uniformly across all plants. - Variability in plant material: Differences in plant age, size, or health can lead to varied responses.
- Ensure thorough and consistent coverage during application (e.g., spray until runoff for foliar application, apply a consistent volume for root drench). - Use plants that are as uniform as possible in terms of age, size, and developmental stage.
Precipitation of the compound in the working solution.
- Poor solubility: The concentration of N1,N10-Bis(p-coumaroyl)spermidine may exceed its solubility limit in the final aqueous solution.
- Increase the proportion of the organic solvent slightly, while remaining mindful of potential phytotoxicity. - Prepare a more dilute working solution. - Ensure the stock solution is fully dissolved before diluting.
Experimental Protocols
General Protocol for Foliar Spray Application
Preparation of Stock Solution: Prepare a 10 mM stock solution of N1,N10-Bis(p-coumaroyl)spermidine in 100% DMSO.
Preparation of Working Solution: On the day of application, dilute the stock solution to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in sterile deionized water containing a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.
Application: Spray the solution evenly onto the plant foliage until runoff is observed.
Control Groups: Include a mock-treated control group sprayed with the same concentration of DMSO and surfactant in water, and an untreated control group.
Post-Application: Keep the plants under controlled environmental conditions and monitor for phenotypic changes and stress responses at desired time points.
General Protocol for Root Drench Application
Preparation of Stock Solution: Prepare a 10 mM stock solution of N1,N10-Bis(p-coumaroyl)spermidine in 100% DMSO.
Preparation of Working Solution: On the day of application, dilute the stock solution to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in the plant's normal watering solution or a hydroponic nutrient solution.
Application: Apply a standardized volume of the working solution to the soil or hydroponic medium of each plant to ensure equal dosage.
Control Groups: Include a mock-treated control group receiving the same volume of the watering/nutrient solution containing the equivalent concentration of DMSO, and an untreated control group.
Post-Application: Maintain the plants under controlled environmental conditions and observe for desired effects over a set period.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be collected from experiments involving the application of spermidine (a related polyamine) to mitigate stress in plants. These can serve as a reference for designing experiments with N1,N10-Bis(p-coumaroyl)spermidine.
Table 1: Effect of Spermidine Application on Maize Seedling Growth under Chilling Stress
Treatment
Putrescine (nmol/g FW)
Spermidine (nmol/g FW)
Spermine (nmol/g FW)
Total Polyamines (nmol/g FW)
Control
150
80
40
270
1000 µM PA Inhibitors
40
35
6
81
1000 µM PA Inhibitors + 1 mM Spermidine
56
65
30
151
Data adapted from a study on polyamine inhibitors and spermidine in maize.[2] This table illustrates how N1,N10-Bis(p-coumaroyl)spermidine application could be quantified by measuring its impact on endogenous polyamine levels.
Table 2: Effect of Spermidine Foliar Spray on Faba Bean under Drought Stress
Treatment
Relative Water Content (%)
Photosynthetic Rate (µmol CO2/m²/s)
Proline Content (µmol/g FW)
Well-watered Control
85
15
2
Drought Stress
55
5
10
Drought Stress + 0.5 mM Spermidine
65
8
8
Drought Stress + 1.0 mM Spermidine
70
10
7
Drought Stress + 1.5 mM Spermidine
80
12
5
This table, based on spermidine application, provides a template for assessing the physiological effects of N1,N10-Bis(p-coumaroyl)spermidine under abiotic stress.
Visualizations
Experimental Workflow for In Planta Application
Caption: A generalized workflow for the preparation, application, and analysis of N1,N10-Bis(p-coumaroyl)spermidine in planta experiments.
Proposed Signaling Pathway for N1,N10-Bis(p-coumaroyl)spermidine in Plant Defense
Technical Support Center: Enhancing the Long-Term Stability of N1,N10-Bis(p-coumaroyl)spermidine (BCS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N1,N10-Bis(p-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N1,N10-Bis(p-coumaroyl)spermidine (BCS) for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is N1,N10-Bis(p-coumaroyl)spermidine (BCS) and why is its stability important?
A1: N1,N10-Bis(p-coumaroyl)spermidine (BCS) is a naturally occurring polyamine conjugate belonging to the phenylpropanoid class of compounds.[1][2][3] It is composed of a spermidine (B129725) backbone with two p-coumaroyl groups attached to the terminal nitrogen atoms via amide bonds.[2] The stability of BCS is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially different biological effects.
Q2: What are the primary factors that affect the stability of BCS during long-term storage?
A2: As a phenolic compound, the stability of BCS is primarily influenced by several factors:
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5] Many suppliers recommend storing BCS at -20°C.
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5]
pH: BCS contains phenolic hydroxyl groups and amide bonds, which can be susceptible to pH-dependent degradation, particularly under strongly acidic or alkaline conditions.[6][7]
Oxygen: The phenolic rings in BCS are susceptible to oxidation, which can be exacerbated by the presence of oxygen and metal ions.[5]
Q3: What are the recommended storage conditions for BCS?
A3: For long-term storage, it is recommended to store N1,N10-Bis(p-coumaroyl)spermidine as a dry powder in a tightly sealed container at -20°C or below, protected from light. If BCS is in solution, it should be stored in a suitable solvent at low temperature, and the headspace of the vial should be purged with an inert gas like nitrogen or argon to minimize oxidation.
Q4: What are the potential degradation pathways for BCS?
A4: While specific degradation pathways for BCS are not extensively documented in the literature, based on its chemical structure, the following degradation routes are plausible:
Hydrolysis of the Amide Bond: Under strong acidic or basic conditions, particularly with heating, the amide linkages can be hydrolyzed to yield p-coumaric acid and spermidine.[7][8]
Oxidation of the Phenolic Rings: The p-coumaroyl moieties are susceptible to oxidation, leading to the formation of quinone-type structures and other oxidative degradation products. This can be initiated by light, heat, or the presence of metal ions.
Isomerization: The double bond in the p-coumaroyl group can potentially undergo cis-trans isomerization upon exposure to light.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Loss of biological activity in older BCS samples.
Degradation of the compound due to improper storage.
- Confirm storage conditions (temperature, light protection).- Perform analytical purity testing (e.g., HPLC) to assess the integrity of the sample.- If degradation is confirmed, use a fresh, properly stored batch of BCS.
Appearance of new peaks in HPLC chromatogram of a BCS solution.
Degradation of BCS in the solvent.
- Prepare fresh solutions for immediate use whenever possible.- If solutions must be stored, use a high-purity, degassed solvent and store at -20°C or below under an inert atmosphere.- Evaluate the stability of BCS in the chosen solvent by performing a time-course analysis.
Color change (e.g., yellowing or browning) of the BCS powder or solution.
Oxidation of the phenolic groups.
- Store the compound under an inert atmosphere (nitrogen or argon).- Avoid exposure to air and light.- Ensure storage containers are tightly sealed.
Inconsistent experimental results between different batches of BCS.
Variation in the purity or stability of the batches.
- Qualify each new batch of BCS by analytical methods (e.g., HPLC, mass spectrometry, NMR) to confirm identity and purity before use.- Adhere to strict, standardized storage protocols for all batches.
Experimental Protocols
Protocol 1: Forced Degradation Study of BCS
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for BCS.
Objective: To investigate the stability of BCS under various stress conditions.
Sample Preparation: Prepare a stock solution of BCS in methanol at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of BCS stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of BCS stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of BCS stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
Thermal Degradation: Store the solid BCS powder in an oven at 60°C for 48 hours. Also, store a solution of BCS in methanol at 60°C for 48 hours.
Photolytic Degradation: Expose the solid BCS powder and a solution of BCS in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Sample Analysis:
After the specified time points, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration with the mobile phase.
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. An example of a starting HPLC method is provided below.
Protocol 2: Stability-Indicating HPLC Method for BCS
Objective: To develop an HPLC method capable of separating BCS from its potential degradation products.
Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient:
Time (min)
%A
%B
0
90
10
20
50
50
25
10
90
30
10
90
31
90
10
| 35 | 90 | 10 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 310 nm.
Injection Volume: 10 µL.
Data Analysis:
Compare the chromatograms of the stressed samples with the unstressed control.
Calculate the percentage degradation of BCS.
Assess the peak purity of the BCS peak in the stressed samples to ensure no co-eluting degradation products.
method refinement for consistent results in N1,N10-Bis(p-coumaroyl)spermidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experimen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving N1,N10-Bis(p-coumaroyl)spermidine.
Frequently Asked Questions (FAQs)
1. What is N1,N10-Bis(p-coumaroyl)spermidine?
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plant species.[1] It consists of a spermidine (B129725) backbone with two p-coumaroyl groups attached to the terminal nitrogen atoms.[2] This compound is known for its antioxidant and anti-inflammatory properties and is a subject of research in plant defense systems and potential therapeutic applications.[1][3]
2. What are the key physical and chemical properties of N1,N10-Bis(p-coumaroyl)spermidine?
The key properties are summarized in the table below.
Practically insoluble in water.[2] Soluble in solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.
3. How should I store N1,N10-Bis(p-coumaroyl)spermidine?
For long-term storage, it is recommended to store the compound as a powder at -20°C.[5] If you need to make stock solutions, it is advisable to store them in tightly sealed vials at -20°C for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.
4. In which solvents can I dissolve N1,N10-Bis(p-coumaroyl)spermidine for in vitro experiments?
N1,N10-Bis(p-coumaroyl)spermidine is practically insoluble in water.[2] For cell culture experiments, it is typically dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
5. What is the known mechanism of action for N1,N10-Bis(p-coumaroyl)spermidine?
N1,N10-Bis(p-coumaroyl)spermidine has been shown to exert its effects through the modulation of various biological pathways, including its antioxidant properties.[1] One of the key signaling pathways it influences is the AMPK/mTOR pathway. By upregulating autophagy via this pathway, it can alleviate conditions such as chronic nonbacterial prostatitis.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with N1,N10-Bis(p-coumaroyl)spermidine.
Problem
Potential Cause(s)
Recommended Solution(s)
Compound Precipitation in Cell Culture Medium
- The final concentration of the compound is too high. - The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate when diluted in the aqueous medium. - The compound has low solubility in the specific culture medium.
- Optimize the final concentration of the compound. Start with a lower concentration and gradually increase it. - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium. Ensure the final DMSO concentration does not exceed 0.1%. - After diluting the stock solution in the medium, vortex or gently mix immediately to ensure even dispersion. - Consider using a different cell culture medium or adding a small amount of a biocompatible surfactant, if appropriate for your experiment.
Inconsistent or No Biological Activity
- Compound Degradation: The compound may have degraded due to improper storage (exposure to light, moisture, or high temperatures). - Incorrect Concentration: Errors in calculating the concentration of the stock or final solution. - Cell Line Insensitivity: The chosen cell line may not be responsive to the compound. - Short Incubation Time: The treatment duration may not be sufficient to observe a biological effect.
- Store the compound as recommended (-20°C, protected from light and moisture). Prepare fresh stock solutions regularly. - Double-check all calculations for dilutions. Use calibrated pipettes. - Research the literature to select a cell line known to be responsive to polyamine derivatives or inflammatory stimuli. - Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours).
High Cell Death or Cytotoxicity
- High Compound Concentration: The concentration of N1,N10-Bis(p-coumaroyl)spermidine may be in a toxic range for the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Contamination: The stock solution or cell culture may be contaminated.
- Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the cytotoxic concentration (IC50) and select a non-toxic concentration range for your experiments. - Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same amount of DMSO) in your experiments. - Visually inspect cultures for signs of contamination (e.g., turbidity, color change, filamentous growth). Perform a sterility test on your compound's stock solution.[6]
Browning of Media and Explants (in plant tissue culture)
- Phenolic Oxidation: Phenolic compounds like N1,N10-Bis(p-coumaroyl)spermidine can oxidize, leading to browning of the medium and explant tissue, which can inhibit cell growth.[7]
- Add antioxidants such as ascorbic acid or citric acid to the culture medium to prevent oxidation.[7] - Incorporate activated charcoal into the medium to absorb phenolic compounds.[7] - Reduce light exposure, as light can promote the synthesis and oxidation of phenolic compounds.[7] - Perform frequent subculturing to prevent the accumulation of oxidized compounds.[7]
Experimental Protocols
Preparation of N1,N10-Bis(p-coumaroyl)spermidine Stock Solution
Weighing: Accurately weigh the desired amount of N1,N10-Bis(p-coumaroyl)spermidine powder in a sterile microcentrifuge tube.
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
Mixing: Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Anti-Inflammatory Activity Assay in RWPE-1 Cells
This protocol is based on a study investigating the anti-inflammatory effects of N1,N10-Bis(p-coumaroyl)spermidine.[3]
Cell Seeding: Seed RWPE-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Lipopolysaccharide (LPS) Stimulation: Induce an inflammatory response by treating the cells with 1 µg/mL of LPS for 24 hours.
Treatment: After LPS stimulation, treat the cells with different concentrations of N1,N10-Bis(p-coumaroyl)spermidine (e.g., 10 µM and 20 µM) for another 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and nitric oxide (NO) in the supernatant using commercially available ELISA kits and a Griess reagent kit, respectively, following the manufacturer's instructions.
The following table summarizes the reduction in inflammatory markers in LPS-induced RWPE-1 cells after treatment with 20 µM N1,N10-Bis(p-coumaroyl)spermidine.
Inflammatory Marker
% Decrease Compared to LPS-Treated Control
IL-6
54.7%
TNF-α
51.6%
IL-1β
55.8%
NO
67%
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of N1,N10-Bis(p-coumaroyl)spermidine.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory activity assessment.
N1,N10-Bis(p-coumaroyl)spermidine: A Superior Antioxidant Compared to Common Phenols
A comprehensive analysis of the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine reveals its potent free-radical scavenging capabilities, outperforming several well-known phenolic compounds. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine reveals its potent free-radical scavenging capabilities, outperforming several well-known phenolic compounds. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a high-performance antioxidant.
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plants.[1] Its unique structure, featuring a spermidine (B129725) backbone conjugated with two p-coumaroyl groups, contributes to its significant biological activities, including robust antioxidant effects.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant capacity of N1,N10-Bis(p-coumaroyl)spermidine and related phenolamines has been evaluated using several standard in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
A key study comparing a phenolamine fraction, rich in di-p-coumaroyl spermidine, with a flavonoid fraction from rape bee pollen demonstrated the significantly higher antioxidant activity of the phenolamine fraction across all three assays. While data on the pure, isolated N1,N10-Bis(p-coumaroyl)spermidine is limited, a highly active fraction from Mimosa diplotricha bee pollen, identified as containing triferuloyl spermidines (structurally similar to N1,N10-Bis(p-coumaroyl)spermidine), exhibited potent antioxidant activity.[2][3]
The following tables summarize the available quantitative data, comparing the antioxidant activity of this active fraction with common phenolic antioxidants like quercetin (B1663063) and gallic acid.
Higher FRAP values indicate greater reducing power and antioxidant potential.
Mechanism of Antioxidant Action: Signaling Pathway
The antioxidant mechanism of N1,N10-Bis(p-coumaroyl)spermidine is multifaceted, involving both direct radical scavenging by the p-coumaroyl moieties and indirect effects mediated by the spermidine backbone. A crucial pathway implicated in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway.
Spermidine, a component of N1,N10-Bis(p-coumaroyl)spermidine, has been shown to be a non-canonical inducer of the Nrf2 pathway. It facilitates the stabilization and nuclear translocation of Nrf2 by promoting the MAP1S-mediated autophagic degradation of Keap1, the primary negative regulator of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation and an enhanced cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway activation by spermidine.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox, gallic acid, or quercetin) in a suitable solvent.
Assay Procedure: In a 96-well microplate, add 20 µL of the sample or standard solution to each well. Add 180 µL of the DPPH solution to each well.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Detailed Protocol:
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure: Add 10 µL of the test sample or Trolox standard to 190 µL of the diluted ABTS•+ solution.
Incubation: Incubate the mixture at room temperature for a set time (typically 6 to 30 minutes).
Measurement: Measure the absorbance at 734 nm.
Calculation: A standard curve is prepared using Trolox. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6][7][8]
Workflow:
Caption: Workflow for the FRAP assay.
Detailed Protocol:
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
Assay Procedure: Add 10 µL of the sample or a ferrous sulfate (B86663) (FeSO₄) standard to 190 µL of the FRAP reagent.
Incubation: Incubate the mixture at 37°C for a specified time (typically 4 to 30 minutes).
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
Calculation: The FRAP value is calculated by comparing the change in absorbance in the sample with a standard curve prepared using known concentrations of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.
Conclusion
The available evidence strongly suggests that N1,N10-Bis(p-coumaroyl)spermidine and related phenolamines possess superior antioxidant activity compared to commonly referenced phenolic compounds. This enhanced activity is likely due to the synergistic effects of the multiple p-coumaroyl groups and the unique properties of the spermidine backbone. The ability of its spermidine component to activate the Nrf2 signaling pathway further underscores its potential as a potent antioxidant agent. Further research on the isolated N1,N10-Bis(p-coumaroyl)spermidine is warranted to fully elucidate its antioxidant capacity and therapeutic potential.
A Comparative Analysis of N1,N10-Bis(p-coumaroyl)spermidine and Other Polyamines in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of N1,N10-Bis(p-coumaroyl)spermidine against other naturally occurring polyamines, including...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N1,N10-Bis(p-coumaroyl)spermidine against other naturally occurring polyamines, including spermidine (B129725), spermine, and putrescine. Polyamines are ubiquitous polycations essential for numerous cellular processes, and their derivatives are gaining increasing attention for their therapeutic potential.[1][2] This document synthesizes available experimental data to offer an objective comparison of their anti-inflammatory, antioxidant, and neuroprotective properties.
At a Glance: Comparative Efficacy
Compound
Primary Therapeutic Activities
Key Advantages
N1,N10-Bis(p-coumaroyl)spermidine
Potent Anti-inflammatory, Antioxidant
Enhanced anti-inflammatory effects compared to some other phenolamides.[3]
A Comparative Analysis of N1,N10-Bis(p-coumaroyl)spermidine and its Structural Analogs: Antioxidant, Anti-inflammatory, and Enzyme Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine conjugate, has garnered significant interest within the scientific community for its dive...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine conjugate, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of N1,N10-Bis(p-coumaroyl)spermidine and its structural analogs, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers exploring the therapeutic potential of these compounds.
Comparative Analysis of Biological Activities
The biological efficacy of N1,N10-Bis(p-coumaroyl)spermidine and its analogs is intrinsically linked to their structural features. Variations in the number and type of acyl groups, as well as the substitution pattern on the spermidine (B129725) backbone, significantly influence their potency.
Antioxidant Activity
The antioxidant capacity of these compounds is primarily attributed to the phenolic hydroxyl groups on the p-coumaroyl moieties, which can donate hydrogen atoms to neutralize free radicals. The number of these groups often correlates with increased antioxidant activity.
Note: Direct comparative IC50/EC50 values for a comprehensive set of analogs from a single study are limited. The table reflects general trends observed in the literature.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).
Note: Data on the direct comparative lipoxygenase inhibitory activity of a series of coumaroyl spermidine analogs is scarce. Kukoamine A, a structurally related compound, is included for reference.
Enzyme Inhibitory Activity
A notable biological activity of this class of compounds is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in managing type 2 diabetes.
Test compounds and positive control (e.g., Ascorbic acid, Trolox)
96-well microplate reader
Procedure:
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
Prepare serial dilutions of the test compounds and the positive control in methanol.
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
Add the DPPH solution to each well (e.g., 100 µL).
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that plays a key role in the biosynthesis of leukotrienes.
Test compounds and positive control (e.g., Nordihydroguaiaretic acid - NDGA)
UV-Vis spectrophotometer
Procedure:
Prepare a solution of lipoxygenase in borate buffer.
Prepare solutions of the test compounds and positive control at various concentrations.
In a cuvette, mix the enzyme solution with the test compound or control and incubate for a few minutes at room temperature.
Initiate the reaction by adding the linoleic acid substrate.
Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes), which corresponds to the formation of the conjugated diene hydroperoxide product.
Calculate the percentage of inhibition using the formula:
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of the reaction with the inhibitor.
The IC50 value is determined from the dose-response curve.
Sodium carbonate (Na2CO3) solution to stop the reaction
Test compounds and positive control (e.g., Acarbose)
96-well microplate reader
Procedure:
Prepare a solution of α-glucosidase in phosphate buffer.
Prepare serial dilutions of the test compounds and the positive control.
In a 96-well plate, add the enzyme solution and the test compound or control. Incubate for a specific period (e.g., 10 minutes) at 37°C.
Add the pNPG substrate to each well to start the reaction.
Incubate the plate at 37°C for a set time (e.g., 20 minutes).
Stop the reaction by adding the sodium carbonate solution.
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
Calculate the percentage of inhibition:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the control reaction (without inhibitor), and A_sample is the absorbance of the reaction with the inhibitor.
The IC50 value is calculated from the plot of inhibition percentage versus inhibitor concentration.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Antioxidant mechanism of coumaroyl spermidines.
Caption: Anti-inflammatory action via LOX inhibition.
Caption: Workflow for DPPH radical scavenging assay.
Caption: Workflow for α-glucosidase inhibition assay.
This guide provides a foundational understanding of the comparative biological activities of N1,N10-Bis(p-coumaroyl)spermidine and its analogs. Further research, particularly direct comparative studies with a broader range of analogs, is necessary to fully elucidate their structure-activity relationships and therapeutic potential.
Comparative Guide to the Cross-Validation of Analytical Methods for N1,N10-Bis(p-coumaroyl)spermidine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the qua...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of N1,N10-Bis(p-coumaroyl)spermidine. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical method.
Introduction to N1,N10-Bis(p-coumaroyl)spermidine and its Analytical Challenges
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species. It belongs to a class of specialized metabolites known as hydroxycinnamic acid amides, which are involved in plant defense mechanisms and have shown a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in complex matrices such as plant extracts is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles. The analytical challenge lies in achieving sufficient sensitivity, selectivity, and reproducibility, especially at low concentrations in the presence of interfering substances.
General Analytical Workflow
The overall workflow for the analysis of N1,N10-Bis(p-coumaroyl)spermidine from a plant matrix involves several key stages, from sample preparation to data analysis.
Caption: General workflow for the quantitative analysis of N1,N10-Bis(p-coumaroyl)spermidine.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of chromophoric compounds like N1,N10-Bis(p-coumaroyl)spermidine. The p-coumaroyl moieties in the molecule provide strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: HPLC-DAD
This protocol is adapted from a validated method for the simultaneous determination of coumaroylspermidine constituents in Carthamus tinctorius.[1]
1. Sample Preparation:
Extraction: Weigh 1.0 g of powdered plant material and add 50 mL of 70% methanol (B129727). Perform ultrasonic extraction for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the residue once more and combine the supernatants.
Purification: Evaporate the combined supernatant to dryness under reduced pressure. Dissolve the residue in 10 mL of methanol and filter through a 0.45 µm membrane filter prior to HPLC injection.
2. HPLC-DAD Conditions:
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic elution with 47% methanol in water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 310 nm.
3. Calibration Curve:
Prepare a stock solution of N1,N10-Bis(p-coumaroyl)spermidine standard in methanol (1 mg/mL).
Perform serial dilutions to prepare working standards in the concentration range of 1 - 100 µg/mL.
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Performance Data: HPLC-DAD
The following table summarizes the performance characteristics of a representative HPLC-DAD method for closely related coumaroylspermidines.[1]
Parameter
Performance
Linearity (Range)
2.1 - 100.4 µg/mL
Correlation Coefficient (r²)
> 0.999
Accuracy (Recovery)
98.61% - 100.9%
Precision (RSD)
2.3% - 3.0%
Limit of Detection (LOD)
Not Reported
Limit of Quantification (LOQ)
Not Reported
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the analysis of trace levels of N1,N10-Bis(p-coumaroyl)spermidine in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions.
Experimental Protocol: UPLC-MS/MS
This protocol is a representative method based on the analysis of similar phenolamides and general UPLC-MS/MS guidelines.
1. Sample Preparation:
Extraction: Follow the same extraction procedure as for the HPLC-DAD method.
Purification: The methanolic extract can be directly diluted with the initial mobile phase and filtered through a 0.22 µm PTFE syringe filter before injection.
2. UPLC-MS/MS Conditions:
Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
MRM Transition: The precursor ion for N1,N10-Bis(p-coumaroyl)spermidine is [M+H]⁺ at m/z 438.2. Based on fragmentation patterns of similar compounds, a potential product ion for quantification could be m/z 147.1 (p-coumaroyl moiety). A second, qualifying transition should also be monitored.
N1,N10-Bis(p-coumaroyl)spermidine vs. Resveratrol: A Comparative Antioxidant Study
A detailed analysis for researchers, scientists, and drug development professionals. In the landscape of natural compounds with therapeutic potential, both N1,N10-Bis(p-coumaroyl)spermidine and resveratrol (B1683913) hav...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of natural compounds with therapeutic potential, both N1,N10-Bis(p-coumaroyl)spermidine and resveratrol (B1683913) have garnered significant attention for their antioxidant properties. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Antioxidant Capacity: A Head-to-Head Comparison
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates greater antioxidant potency. The following tables summarize reported IC50 values for N1,N10-Bis(p-coumaroyl)spermidine and resveratrol from two common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Both compounds exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.
Resveratrol is a well-characterized antioxidant that operates through multiple pathways[5]:
Direct Radical Scavenging: Its phenolic structure allows it to donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS).
Upregulation of Endogenous Antioxidants: Resveratrol is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like resveratrol disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)[5].
N1,N10-Bis(p-coumaroyl)spermidine , as a polyamine derivative, likely possesses a multi-faceted antioxidant mechanism. The p-coumaroyl moieties contribute to its radical-scavenging ability. Furthermore, the spermidine backbone itself is implicated in cellular protection. While direct evidence of N1,N10-Bis(p-coumaroyl)spermidine activating the Nrf2 pathway is limited, spermidine has been shown to enhance Nrf2 signaling, suggesting a potential synergistic effect within the molecule.
Below is a diagram illustrating the Nrf2 antioxidant response pathway, a key mechanism for resveratrol and potentially for the spermidine component of N1,N10-Bis(p-coumaroyl)spermidine.
Nrf2 Antioxidant Response Pathway
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of antioxidant capacity. Below are the detailed methodologies for the DPPH and ABTS assays.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
Sample Preparation: The test compounds (N1,N10-Bis(p-coumaroyl)spermidine, resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
Reaction: A fixed volume of the DPPH solution is added to each sample concentration in a microplate or cuvette. A blank containing only the solvent and DPPH is also prepared.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.
Reaction: A small volume of the test compound is added to a fixed volume of the ABTS•+ working solution.
Incubation: The reaction is allowed to proceed for a set time (e.g., 6-10 minutes) at room temperature.
Measurement: The decrease in absorbance is measured spectrophotometrically at 734 nm.
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
IC50 Determination: The IC50 value is determined from the dose-response curve.
Conclusion
Both resveratrol and N1,N10-Bis(p-coumaroyl)spermidine demonstrate significant antioxidant potential. Resveratrol's antioxidant capacity is well-documented with specific IC50 values and a clearly elucidated mechanism involving the activation of the Nrf2 pathway. While quantitative data for pure N1,N10-Bis(p-coumaroyl)spermidine is less abundant, existing studies on related compounds and extracts suggest it is a potent antioxidant. Its unique structure, combining the radical-scavenging properties of p-coumaric acid with the biological functions of spermidine, makes it a compelling candidate for further investigation. For drug development professionals, resveratrol currently offers a more established profile. However, the promising, albeit less defined, antioxidant capacity of N1,N10-Bis(p-coumaroyl)spermidine warrants further research to fully understand its therapeutic potential.
Comparative Guide to Plant Cell Signaling Modulators: N1,N10-Bis(p-coumaroyl)spermidine and Alternatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the mode of action of N1,N10-Bis(p-coumaroyl)spermidine and two other well-characterized plant defense activat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mode of action of N1,N10-Bis(p-coumaroyl)spermidine and two other well-characterized plant defense activators: Benzothiadiazole (BTH) and Harpin protein. The information is intended to assist researchers in selecting appropriate tools for studying and manipulating plant signaling pathways for applications in crop protection and drug development.
Introduction to N1,N10-Bis(p-coumaroyl)spermidine
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plants. It is synthesized from the polyamine spermidine (B129725) and the phenylpropanoid p-coumaric acid. Polyamines are known to be involved in a wide range of physiological processes in plants, including growth, development, and stress responses. The conjugation with phenolic compounds like p-coumaric acid is often associated with enhanced antioxidant and defense-related activities. While the precise molecular mechanism of N1,N10-Bis(p-coumaroyl)spermidine in plant cells is still under investigation, its role as a protective compound is evident from its accumulation in response to environmental stresses such as pathogen attack and UV radiation.[1]
Comparison of Modes of Action
This section compares the known or proposed modes of action of N1,N10-Bis(p-coumaroyl)spermidine with two well-established plant defense activators, Benzothiadiazole (BTH) and Harpin protein.
N1,N10-Bis(p-coumaroyl)spermidine: A Polyamine-Based Defense Modulator
The mode of action of N1,N10-Bis(p-coumaroyl)spermidine is thought to be linked to the multifaceted roles of polyamines and phenylpropanoids in plant stress physiology. Polyamines can interact with various cellular components, including nucleic acids, proteins, and lipids, thereby influencing a wide array of cellular processes. There is growing evidence for crosstalk between polyamines and major plant defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA).[2] It is hypothesized that N1,N10-Bis(p-coumaroyl)spermidine may exert its effects through one or more of the following mechanisms:
Antioxidant Activity: The p-coumaroyl moieties of the molecule are potent antioxidants that can scavenge reactive oxygen species (ROS), which are produced during stress conditions and can cause cellular damage.
Modulation of Phytohormone Signaling: Polyamines can influence the biosynthesis and signaling of stress-related hormones. There is evidence that polyamines can interact with the salicylic acid pathway, a key regulator of plant defense against biotrophic pathogens.[2][3]
Cell Wall Reinforcement: Phenylpropanoids are precursors to lignin, a key component of the plant cell wall. It is possible that N1,N10-Bis(p-coumaroyl)spermidine or its metabolic derivatives contribute to cell wall strengthening, creating a physical barrier against pathogen invasion.
A Comparative Guide to Plant Stress Biomarkers: Validating N1,N10-Bis(p-coumaroyl)spermidine
For Researchers, Scientists, and Drug Development Professionals The early and accurate detection of stress in plants is paramount for ensuring agricultural productivity and developing stress-resilient crops. This guide p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of stress in plants is paramount for ensuring agricultural productivity and developing stress-resilient crops. This guide provides a comprehensive comparison of N1,N10-Bis(p-coumaroyl)spermidine as a potential biomarker for plant stress against established alternatives. We present supporting experimental data, detailed methodologies, and visual pathways to offer an objective assessment for researchers in plant science and drug development.
Introduction to N1,N10-Bis(p-coumaroyl)spermidine
N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species.[1][2] It is synthesized as part of the plant's secondary metabolism and has been identified as a key component in the response to a variety of environmental challenges, including pathogen attacks and UV radiation.[1] This molecule possesses antioxidant properties and is believed to contribute to the stabilization of cell structures, thereby protecting the plant from oxidative damage.[1] Its role in the plant defense system makes it a compelling candidate as a biomarker for plant stress.
Comparison with Alternative Stress Biomarkers
The utility of a biomarker is determined by its specificity, sensitivity, and the ease of its quantification. Here, we compare N1,N10-Bis(p-coumaroyl)spermidine with other well-established biomarkers of plant stress: proline, spermidine (B129725), and antioxidant enzymes.
Quantitative Data Summary
The following tables summarize the quantitative changes observed for each biomarker under specific abiotic stress conditions. It is important to note that direct comparative studies including N1,N10-Bis(p-coumaroyl)spermidine are limited. The data presented is a compilation from various studies on different plant species under similar stress conditions to provide a preliminary comparative framework.
Table 1: Biomarker Response to Drought Stress in Maize (Zea mays L.)
Data not available in maize under drought stress. However, its precursor, spermidine, has been shown to be involved in drought stress responses in other plants.
Note: Proline accumulation is a well-documented response to drought stress in maize, showing a significant increase.
Table 2: Biomarker Response to Salt Stress in Rice (Oryza sativa)
Data not available in rice under salt stress. However, as a spermidine derivative, its levels are likely to be influenced by changes in spermidine metabolism.
Note: Changes in polyamine levels are complex and can vary between cultivars with different stress tolerance levels.
Table 3: Biomarker Response to Biotic Stress (Pathogen Attack)
Biomarker
Fold Increase / Change
Reference
Antioxidant Enzymes (SOD, POD, CAT)
Activity significantly higher in resistant interactions.
Accumulation is a known defense response to pathogens.[1] Quantitative fold-change data from direct comparative studies is not readily available.
Note: Increased activity of antioxidant enzymes is a general response to the oxidative burst associated with pathogen defense.
Experimental Protocols
Accurate quantification of these biomarkers is crucial for their validation. Below are detailed methodologies for the extraction and analysis of N1,N10-Bis(p-coumaroyl)spermidine and other key biomarkers.
Protocol 1: Extraction and HPLC-UV Analysis of N1,N10-Bis(p-coumaroyl)spermidine and Other Phenolic Compounds
This protocol is adapted for the analysis of various phenolic compounds, including N1,N10-Bis(p-coumaroyl)spermidine, from plant leaf tissue.
1. Plant Material and Extraction:
Harvest 100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen.
Grind the frozen tissue to a fine powder using a mortar and pestle.
Add 1 mL of 80% methanol (B129727) to the powdered tissue and vortex thoroughly.
Sonicate the mixture for 30 minutes in an ultrasonic bath.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis:
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Detection Wavelength: 320 nm (optimal for p-coumaroyl derivatives).
Quantification: Use an external standard curve of authentic N1,N10-Bis(p-coumaroyl)spermidine.
Protocol 2: LC-MS/MS Analysis of Polyamines (including Spermidine)
This protocol outlines a sensitive method for the quantification of free polyamines.
1. Plant Material and Extraction:
Follow the same initial steps for tissue harvesting and grinding as in Protocol 1.
To 100 mg of powdered tissue, add 1 mL of 5% (v/v) perchloric acid.
Vortex and incubate on ice for 1 hour.
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
Collect the supernatant containing the polyamines.
2. Derivatization (Dansylation):
To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride in acetone (B3395972) (10 mg/mL).
Vortex and incubate in the dark at 60°C for 1 hour.
Add 100 µL of proline (100 mg/mL) to remove excess dansyl chloride and vortex.
Extract the dansylated polyamines with 500 µL of toluene (B28343).
Centrifuge and collect the upper toluene phase.
Evaporate the toluene to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of acetonitrile for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
Solvent A: 0.1% formic acid in water.
Solvent B: Acetonitrile.
Gradient: A suitable gradient to separate the dansylated polyamines.
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for dansylated spermidine and other polyamines need to be determined using authentic standards.
Signaling Pathways and Experimental Workflows
To visualize the biological context and analytical process, we provide the following diagrams created using the DOT language.
Caption: Biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine.
Caption: General workflow for plant stress biomarker validation.
Conclusion
N1,N10-Bis(p-coumaroyl)spermidine presents a promising avenue for the development of a specific and sensitive biomarker for plant stress. Its direct involvement in plant defense pathways suggests it may offer a more targeted indicator of stress compared to general markers like proline. However, a clear limitation is the current lack of extensive quantitative and comparative studies.
For researchers and professionals in drug development, the validation of N1,N10-Bis(p-coumaroyl)spermidine would require further rigorous experimentation. The protocols and comparative data provided in this guide serve as a foundational resource for designing such validation studies. Future research should focus on direct, quantitative comparisons of N1,N10-Bis(p-coumaroyl)spermidine with a panel of established biomarkers across a range of plant species and stress conditions to fully elucidate its potential. The development of specific antibodies for immunoassay-based detection could also significantly enhance its applicability for high-throughput screening.
Proper Disposal of N1,N10-Bis(p-coumaroyl)spermidine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release Immediate Safety and Handling Precautions Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). The known hazards of the precursor molecu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). The known hazards of the precursor molecules suggest that N1,N10-Bis(p-coumaroyl)spermidine may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
PPE Component
Specification
Gloves
Nitrile or other chemically resistant gloves
Eye Protection
Safety glasses with side shields or chemical splash goggles
Lab Coat
Standard laboratory coat
Step-by-Step Disposal Procedure
This procedure is designed to be clear, concise, and easy to follow, ensuring the safe and compliant disposal of N1,N10-Bis(p-coumaroyl)spermidine waste.
1. Waste Identification and Segregation:
All materials contaminated with N1,N10-Bis(p-coumaroyl)spermidine, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Waste Collection:
Collect all N1,N10-Bis(p-coumaroyl)spermidine waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is recommended.
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N1,N10-Bis(p-coumaroyl)spermidine".
3. Storage:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
The storage area should be cool, dry, and away from direct sunlight and incompatible materials.
4. Disposal Request:
Once the waste container is full or has reached the local regulatory time limit for satellite accumulation, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Never dispose of N1,N10-Bis(p-coumaroyl)spermidine down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Disposal Workflow for N1,N10-Bis(p-coumaroyl)spermidine.
Key Considerations for Safe Disposal
Hazard Assessment: Based on the properties of p-coumaric acid, this compound should be handled as a skin and eye irritant.[3][4][5][6]
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[7] Consult your institution's specific guidelines for chemical waste management.[1][8][9]
Emergency Procedures: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container and dispose of it as hazardous waste. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
By adhering to these procedures, researchers can ensure the safe handling and disposal of N1,N10-Bis(p-coumaroyl)spermidine, fostering a secure and compliant laboratory environment.